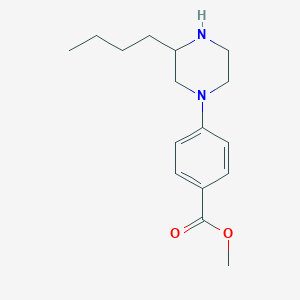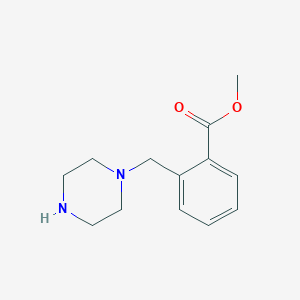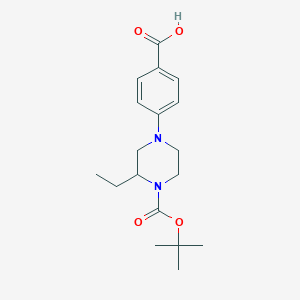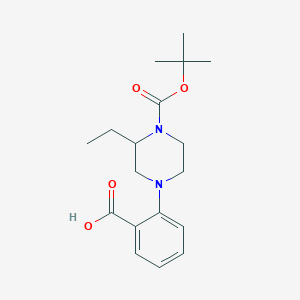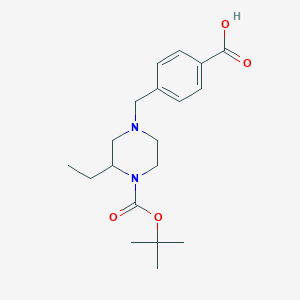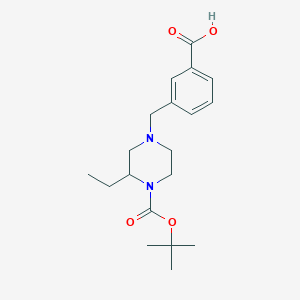
1-(3-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine-based compounds are gaining more attention in today’s research as the piperazine nucleus is found in many biologically active compounds . Substitution in the nitrogen atom of piperazine with a suitable fragment containing donor atoms makes it unique for versatile binding possibilities with metal ions .
Synthesis Analysis
The synthesis of piperazine-based ligands involves the cyclization of bis-chloroethyl amine with a suitable amine . The asymmetrical ligands have been synthesized using this method .Molecular Structure Analysis
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms on the opposite side of the ring . It is a weak base and freely soluble in aqueous and organic solvents . Substitution on both nitrogens results in symmetrically disubstituted derivatives as well as unsymmetrically mono and disubstituted compounds .Chemical Reactions Analysis
Piperazine-based compounds and their metal complexes have shown applications in different fields like antimicrobial, antioxidant, antihistaminic, anticancer, DNA binding and protein binding, catalyst in ring-opening polymerization (ROP), etc .Physical And Chemical Properties Analysis
Piperazine is a weak base (pKb 3.97, 8.34) and is freely soluble in aqueous and organic solvents .Mécanisme D'action
Safety and Hazards
Orientations Futures
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
Propriétés
Numéro CAS |
1131622-98-4 |
|---|---|
Nom du produit |
1-(3-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine |
Formule moléculaire |
C19H28N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3-[[3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C19H28N2O4/c1-5-16-13-20(9-10-21(16)18(24)25-19(2,3)4)12-14-7-6-8-15(11-14)17(22)23/h6-8,11,16H,5,9-10,12-13H2,1-4H3,(H,22,23) |
Clé InChI |
USAXKNDSHKDMPE-UHFFFAOYSA-N |
SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)C(=O)O |
SMILES canonique |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



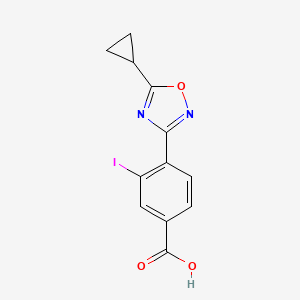
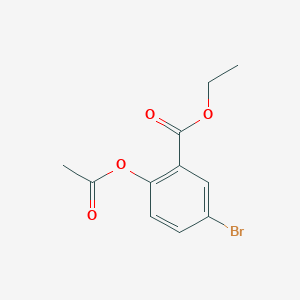


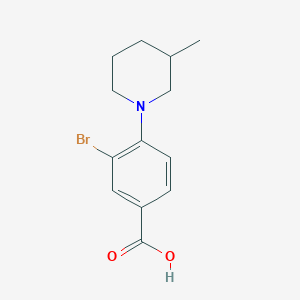

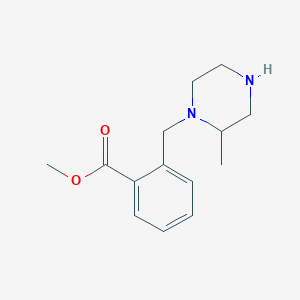
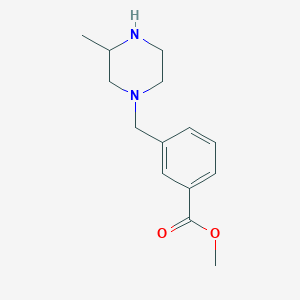
![Methyl 2-[(3-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B3185325.png)
